4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid
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Overview
Description
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid is a heterocyclic organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzothiazole ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts to facilitate cyclization and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine: Another benzothiazole derivative with different functional groups and applications.
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-amine: A related compound with distinct chemical properties and uses.
Biological Activity
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acid (CAS No. 933704-24-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C8H9NO2S
- Molecular Weight: 183.23 g/mol
- CAS Number: 933704-24-6
Biological Activity Overview
Research indicates that 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid exhibits several biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival. For instance:
- Mechanism: The compound interacts with bacterial cell wall synthesis pathways and disrupts membrane integrity.
- Efficacy: In vitro studies demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
Anticancer Properties
Emerging research suggests that 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid may have anticancer effects.
- Mechanism: It potentially induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study: A recent study showed that the compound significantly reduced the viability of specific cancer cell lines (e.g., MCF-7 breast cancer cells) in a dose-dependent manner.
Research Findings
The biological activity of 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid can be attributed to its ability to interact with various molecular targets:
- Bacterial Cell Membrane Disruption : The compound alters membrane permeability leading to cell lysis.
- Enzyme Inhibition : It inhibits enzymes such as DNA gyrase and topoisomerase which are crucial for DNA replication in bacteria.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and increasing reactive oxygen species (ROS) levels.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid and 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid, 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid shows unique properties due to its specific substitution pattern on the benzothiazole ring.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acid | High | Moderate |
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | Moderate | Low |
4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid | Low | High |
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h4-5H,1-3H2,(H,10,11) |
InChI Key |
HAPFDAOURFGLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)SC=N2 |
Origin of Product |
United States |
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